molecular formula C13H4I4O3 B126869 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one CAS No. 142189-38-6

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

Cat. No. B126869
M. Wt: 715.79 g/mol
InChI Key: KBKHBHIMPFUQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is a chemical compound with the molecular formula C13H4I4O3 . It has an average mass of 929.663 Da and a monoisotopic mass of 927.509277 Da . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one is characterized by the presence of iodine and hydroxyl groups attached to a xanthen-3-one backbone . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

  • Electrophilic Reactivity Analysis : A study by Ferreira et al. (2012) explored the electrophilic reactivity of related xanthene compounds, providing insights into the molecular electrophilicity and reactivity in extended conjugated systems, which can have implications in various chemical applications (Ferreira et al., 2012).

  • PhotoCORM Applications : Antony et al. (2013) introduced 6-Hydroxy-3-oxo-3H-xanthen-9-carboxylic acid as a transition-metal-free carbon monoxide releasing molecule activated by visible light. This water-soluble fluorescein analogue has potential applications in photochemical studies and biological systems (Antony et al., 2013).

  • Fluorescence Probes for Reactive Oxygen Species : Setsukinai et al. (2003) developed novel fluorescence probes based on xanthene derivatives to detect highly reactive oxygen species. These compounds are significant for studying the roles of reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

  • Photoinitiation in Polymerization : Ścigalski and Pa̧czkowski (2005) investigated xanthene dyes in free-radical polymerization initiation systems, showcasing their use in photoinitiated polymerization processes (Ścigalski & Pa̧czkowski, 2005).

  • Ion Selective Electrodes : Yari et al. (2006) utilized a xanthone derivative in creating a polyvinylchloride membrane electrode for aluminum ions, demonstrating its application in electrochemical sensors (Yari et al., 2006).

  • Corrosion Inhibition in Mild Steel : Arrousse et al. (2021) conducted a study on the synthesis of methyl and ethyl esters of 6-hydroxy-3-oxo-3H-xanthen-9-yl benzoate, demonstrating their effectiveness as corrosion inhibitors in acidic environments (Arrousse et al., 2021).

  • Green Synthesis in Organic Chemistry : Jindal et al. (2014) developed a green route for synthesizing thieno[2,3-c]xanthen-6-ones, contributing to environmentally friendly methods in organic synthesis (Jindal et al., 2014).

properties

IUPAC Name

6-hydroxy-2,4,5,7-tetraiodoxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4I4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHBHIMPFUQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)I)O)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 2
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 3
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 4
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 5
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one
Reactant of Route 6
6-Hydroxy-2,4,5,7-tetraiodo-3H-xanthen-3-one

Citations

For This Compound
9
Citations
F Vazquez-Ortega, I Sifaoui, M Reyes-Batlle… - Dyes and …, 2020 - Elsevier
Photodynamic therapy (PDT) is a potentially non-invasive therapeutic strategy that involves the use of a photosensitizing agent molecule capable to absorb light at a specific wavelength …
Number of citations: 2 www.sciencedirect.com
JF Borzelleca, JB Hallagan - Food and chemical toxicology, 1987 - Elsevier
Charles River CD-1 mice were fed FD & C Red No. 3 in the diet at levels of 0.3, 1.0 and 3.0% in a long-term toxicity/carcinogenicity study. Each group consisted of 60 males and 60 …
Number of citations: 35 www.sciencedirect.com
JF Borzelleca, CC Capen, JB Hallagan - Food and chemical toxicology, 1987 - Elsevier
FD & C Red No. 3 was fed to Charles River CD rats as a dietary admixture in two long-term toxicity/carcinogenicity studies. The studies consisted of an in utero and an F 1 phase. In the …
Number of citations: 79 www.sciencedirect.com
B Petigara Harp, E Miranda-Bermudez… - Journal of agricultural …, 2013 - ACS Publications
This study describes a new method for determining FD&C Blue No. 1, FD&C Blue No. 2, FD&C Green No. 3, FD&C Red No. 3, FD&C Red No. 40, FD&C Yellow No. 5, and FD&C Yellow …
Number of citations: 62 pubs.acs.org
ND Dolinski, EB Callaway, CS Sample… - … applied materials & …, 2021 - ACS Publications
Strong and well-engineered interfaces between dissimilar materials are a hallmark of natural systems but have proven difficult to emulate in synthetic materials, where interfaces often …
Number of citations: 26 pubs.acs.org
JF Borzelleca, JB Hallagan - Food and chemical toxicology, 1990 - Elsevier
Sprague-Dawley rats received dietary admixtures containing 0.0, 0.25, 1.0 or 4.0% FD & C Red No. 3 (25 rats/sex/group) in a three-generation reproduction study. Each generation was …
Number of citations: 18 www.sciencedirect.com
ND Dolinski - 2019 - escholarship.org
The synthesis and characterization of precision polymeric materials represents a broad research area with significant value to society. Recently, light-mediated approaches to controlled …
Number of citations: 3 escholarship.org
SW You - 2021 - search.proquest.com
Biosorbents are natural materials with the ability to adsorb chemical substances. With growing concerns for environmental preservation and distancing from use of chemicals, …
Number of citations: 2 search.proquest.com
K Chatterjee, TK Ghosh - Advanced Materials, 2020 - Wiley Online Library
3D printing (3DP) has transformed engineering, manufacturing, and the use of advanced materials due to its ability to produce objects from a variety of materials, ranging from soft …
Number of citations: 120 onlinelibrary.wiley.com

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